molecular formula C23H17NOS B15098871 10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0^{3,8}.0^{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one

10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0^{3,8}.0^{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one

Cat. No.: B15098871
M. Wt: 355.5 g/mol
InChI Key: HEBTXPGHJAJQOE-UHFFFAOYSA-N
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Description

10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the 3-methylphenyl group and other functional groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tetracyclic ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 10-Phenyl-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one
  • 10-(4-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one

Uniqueness

10-(3-Methylphenyl)-9-thia-2-azatetracyclo[9.7.0.0{3,8}.0{13,18}]octadeca-1,3(8),4,6,13(18),14,16-heptaen-12-one is unique due to the specific positioning of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

Molecular Formula

C23H17NOS

Molecular Weight

355.5 g/mol

IUPAC Name

11-(3-methylphenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C23H17NOS/c1-14-7-6-8-15(13-14)23-20-21(16-9-2-3-10-17(16)22(20)25)24-18-11-4-5-12-19(18)26-23/h2-13,20,23H,1H3

InChI Key

HEBTXPGHJAJQOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3C(=NC4=CC=CC=C4S2)C5=CC=CC=C5C3=O

Origin of Product

United States

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